molecular formula C11H10N2O4 B2605375 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid CAS No. 924843-71-0

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid

Cat. No. B2605375
M. Wt: 234.211
InChI Key: SPMMIFVPMFJAJJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid is a chemical compound with the CAS Number: 924843-71-0 . It has a molecular weight of 234.21 . The InChI code for this compound is 1S/C11H10N2O4/c1-12-8-4-3-6 (10 (15)16)5-7 (8)9 (14)13 (2)11 (12)17/h3-5H,1-2H3, (H,15,16) .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid can be represented by the InChI code 1S/C11H10N2O4/c1-12-8-4-3-6 (10 (15)16)5-7 (8)9 (14)13 (2)11 (12)17/h3-5H,1-2H3, (H,15,16) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.21 . It should be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis of Quinazoline and Benzoxazole Derivatives

Research by Villalgordo, Vincent, and Heimgartner (1990) explored the synthesis of 1,2,3,4-tetrahydroquinazoline-2-one and related derivatives from the reaction of 3-(dimethylamino)-2H-azirines with picramic acid, providing insight into the formation of quinazoline and 1,3-benzoxazole derivatives. This study highlights the potential of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid in the field of heterocyclic chemistry, particularly in the synthesis of complex molecular structures (Villalgordo, Vincent, & Heimgartner, 1990).

Catalytic Reactions for Diverse Derivatives

A study by Bacchi et al. (2005) described the catalytic reactions of 4-Yn-1-ones, including prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides, under oxidative carbonylation conditions. This process leads to the formation of various derivatives like tetrahydrofuran, dioxolane, and oxazoline, which are significant in organic synthesis and pharmaceutical research. The involvement of tetrahydroquinazoline derivatives in these reactions demonstrates their versatility in synthesizing a wide range of compounds (Bacchi et al., 2005).

Novel Synthesis Routes and Chemical Transformations

Research conducted by Lerestif et al. (1999) and Surikova et al. (2008) presents novel synthesis methods involving tetrahydroquinazoline derivatives, showcasing the compound's utility in developing new synthetic routes and facilitating chemical transformations. These studies contribute to the understanding of chemical reactions and synthesis processes in organic chemistry (Lerestif et al., 1999); (Surikova et al., 2008).

Applications in Solar Cell Technology

Wu et al. (2009) explored the use of carboxylated cyanine dyes, including derivatives of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline, in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This study indicates the potential application of tetrahydroquinazoline derivatives in renewable energy technologies, particularly in enhancing the efficiency of solar cells (Wu et al., 2009).

Exploration of Antagonism of the Glycine Site on the NMDA Receptor

Carling et al. (1992) synthesized and evaluated 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives for their in vitro antagonist activity at the glycine site on the NMDA receptor. This research contributes to the understanding of NMDA receptor antagonists and their potential applications in neuroscience and pharmacology (Carling et al., 1992).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1,3-dimethyl-2,4-dioxoquinazoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-12-8-4-3-6(10(15)16)5-7(8)9(14)13(2)11(12)17/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMMIFVPMFJAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid

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